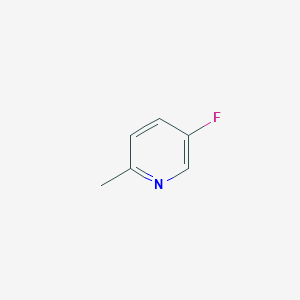

5-Fluoro-2-methylpyridine

Descripción

Significance of the Pyridine (B92270) Scaffold in Chemical Sciences

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in chemistry. rsc.org It serves as a crucial building block in a vast array of applications, from pharmaceuticals to materials science. rsc.orgresearchgate.net As an isostere of benzene, pyridine and its derivatives are integral components in over 7,000 drug molecules, demonstrating their importance in medicinal chemistry. rsc.org The presence of the nitrogen atom in the pyridine ring imparts unique properties, including polarity and the ability to form hydrogen bonds, which can enhance the solubility and bioavailability of less soluble compounds. researchgate.net

The versatility of the pyridine scaffold is evident in its presence in numerous natural products, such as vitamins like niacin and vitamin B6, coenzymes like NAD and NADP, and various alkaloids. dovepress.com In the pharmaceutical industry, pyridine-based structures are found in drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.com The ability to easily modify the pyridine ring allows chemists to fine-tune the pharmacological profiles of molecules, leading to the discovery of potent and selective therapeutic agents. rsc.orgdovepress.com

Role of Fluorine Incorporation in Molecular Design and Function

The introduction of fluorine into organic molecules is a widely used strategy in modern drug discovery and materials science. numberanalytics.combiorxiv.org Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter a molecule's physicochemical and biological characteristics. mdpi.comencyclopedia.pub It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.combiorxiv.org

Key effects of fluorine incorporation include:

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that site, increasing the molecule's stability and in vivo potency. encyclopedia.pubtandfonline.com

Altered Physicochemical Properties: Fluorine's high electronegativity can change a molecule's electron distribution, affecting its acidity (pKa), dipole moment, and chemical reactivity. mdpi.comtandfonline.com This can lead to improved membrane permeation and bioavailability. tandfonline.com

Increased Binding Affinity: The substitution of hydrogen with fluorine can enhance the binding affinity of a drug candidate to its target protein. tandfonline.com

Modulation of Lipophilicity: The C-F bond is more lipophilic than a C-H bond, and the strategic placement of fluorine atoms can be used to fine-tune a molecule's lipophilicity for better absorption and distribution in the body. mdpi.comencyclopedia.pub

The strategic incorporation of fluorine has become a standard practice in rational drug design, allowing for the optimization of lead compounds into effective drug candidates. numberanalytics.comtandfonline.com

Historical Context of 5-Fluoro-2-methylpyridine in Contemporary Chemical Research

The study of fluorinated pyridines has gained considerable attention as researchers seek to combine the beneficial properties of the pyridine scaffold with the unique effects of fluorine. While the initial isolation of the pyridine scaffold dates back to 1846, the development and exploration of its fluorinated derivatives are a more recent endeavor in chemical research. semanticscholar.org

The synthesis of specific isomers like this compound has been a subject of methodological development. One reported synthesis involves a multi-step process starting from 5-Amino-2-methyl pyridine, proceeding through a diazotization reaction followed by the introduction of fluorine. chemicalbook.com The development of efficient synthetic routes to such compounds is crucial for their availability and subsequent investigation in various research applications.

Strategic Positioning of this compound within the Field of Fluorinated Heterocyclic Compounds

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific substitution pattern of the fluorine atom at the 5-position and the methyl group at the 2-position influences the molecule's reactivity and directs further chemical modifications.

The presence of the fluorine atom makes the pyridine ring electron-deficient, which can be a desirable trait for certain chemical reactions. For instance, the fluorination of pyridines can be challenging, and having a pre-fluorinated starting material like this compound is advantageous for synthetic chemists. acs.orgnih.gov Its unique electronic and steric properties make it a useful intermediate for creating a diverse range of substituted pyridine derivatives with potential biological activity. The strategic placement of the fluorine and methyl groups allows for selective functionalization at other positions on the pyridine ring.

Data Tables

Table 1: Physicochemical Properties of 5-Fluoro-2-methylpyridin-4-amine (a derivative)

| Property | Value | Source |

| Molecular Weight | 126.13 g/mol | nih.gov |

| XLogP3 | 0.7 | nih.gov |

| Monoisotopic Mass | 126.05932639 Da | nih.gov |

Table 2: Applications of Fluorinated Pyridine Derivatives

| Field | Application | Source |

| Pharmaceutical Development | Intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders. | chemimpex.com |

| Agricultural Chemicals | Used in the formulation of effective and sustainable pest control solutions. | chemimpex.com |

| Organic Synthesis | Versatile building block for creating complex molecular architectures. | chemimpex.com |

| Materials Science | Utilized in the development of advanced materials. | chemimpex.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAHHHIGZXPRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376521 | |

| Record name | 5-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-53-0 | |

| Record name | 5-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Methylpyridine and Its Analogs

Precursor-Based Synthesis Strategies

Nucleophilic aromatic substitution (SNAr) is a common class of reactions for synthesizing fluorinated aromatic compounds. wikipedia.org In these reactions, an electron-rich species, the nucleophile (a fluoride (B91410) ion source), replaces a leaving group on the pyridine (B92270) ring. wikipedia.orgscience.gov The reactivity in these substitutions can be influenced by the nature of the leaving group and the activation of the pyridine ring. nih.gov

The synthesis often employs pyridine precursors where a halogen atom (typically chlorine or bromine) is positioned at the desired site of fluorination. These halogenated pyridines serve as substrates for nucleophilic attack by a fluoride source. For instance, precursors such as 3-Bromo-2-fluoro-5-methylpyridine or 5-Bromo-2-fluoro-3-methylpyridine are utilized as building blocks in the synthesis of more complex molecules. synquestlabs.com The substitution reaction involves the displacement of a leaving group, like a halide, by a fluoride ion. The general order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which highlights that while fluorine is an excellent leaving group, the reverse reaction (substituting another halogen with fluorine) is synthetically crucial and widely practiced. nih.gov

The reaction conditions, including the choice of solvent and temperature, play a decisive role in the selectivity and yield of these substitution reactions. rsc.org

Table 1: Examples of Halogenated Pyridine Precursors

| Compound Name | CAS Number | Molecular Formula | Use |

|---|---|---|---|

| 3-Bromo-2-fluoro-5-methylpyridine | 17282-01-8 | C₆H₅BrFN | Synthetic Intermediate synquestlabs.com |

| 5-Bromo-2-fluoro-3-methylpyridine | 29312-98-9 | C₆H₅BrFN | Synthetic Intermediate synquestlabs.com |

Nucleophilic Substitution Approaches

Application of Fluorinating Reagents (e.g., Sulfur Tetrafluoride, Diethylaminosulfur Trifluoride, Selectfluor®)

A variety of fluorinating agents are available to effect nucleophilic fluorination. These reagents are broadly classified as nucleophilic or electrophilic. tcichemicals.com Nucleophilic fluorinating agents, where a fluoride anion is the reactive species, are commonly used to replace hydroxyl groups or other halogens. tcichemicals.com

Sulfur Tetrafluoride (SF₄) and its derivatives are powerful reagents for converting hydroxyl and carbonyl groups to fluorides. However, due to its high toxicity and corrosiveness, safer alternatives are often preferred. tcichemicals.com

Diethylaminosulfur Trifluoride (DAST) is a widely used deoxofluorinating agent that can stereospecifically substitute a hydroxyl group with a fluorine atom. tcichemicals.com It is known to be unstable and can decompose, necessitating the development of more stable alternatives. lew.ro

Selectfluor® (F-TEDA-BF₄) is primarily known as an electrophilic fluorinating agent, where the reactive species is an electron-deficient fluorine atom. nih.govnih.gov However, it is employed in a wide range of fluorination reactions. It is often used for the fluorination of carbanions, silyl (B83357) enol ethers, and electron-rich aromatic rings. nih.gov

Other reagents based on hydrogen fluoride (HF) complexed with amines, such as Pyridine-HF (Olah's reagent) or Triethylamine Trihydrofluoride, are also effective. lew.rozjwintime.com These reagents are generally easier and safer to handle than anhydrous HF. lew.rozjwintime.com

Electrophilic fluorination is a direct method for introducing fluorine into organic molecules using reagents that deliver an electrophilic fluorine atom ("F+"). juniperpublishers.com This approach is particularly useful for fluorinating electron-rich substrates like enolates, enol ethers, or activated aromatic systems. mdpi.com

A notable strategy for synthesizing fluorinated pyridines involves the electrophilic fluorination of dihydropyridine (B1217469) intermediates. Research has demonstrated that 1,2-dihydropyridines can be effectively fluorinated using Selectfluor®. nih.govnih.gov This reaction yields fluorinated 3,6-dihydropyridines, which can subsequently be converted into the corresponding aromatic pyridines through the elimination of hydrogen fluoride under mild conditions. nih.govnih.gov

The process begins with the reaction of a 1,2-dihydropyridine solution with Selectfluor® in a suitable solvent like acetonitrile, often at reduced temperatures (e.g., 0 °C). nih.gov The resulting 3-fluoro-3,6-dihydropyridine intermediates can be isolated or directly converted to the final pyridine product. The elimination of hydrogen fluoride to form the aromatic pyridine can occur upon storage or be facilitated by mild workup conditions. nih.gov

Table 2: Synthesis of Pyridines via Fluorination of Dihydropyridine Intermediates with Selectfluor®

| Starting Dihydropyridine | Intermediate 3-Fluoro-3,6-dihydropyridine | Final Pyridine Product | Isolated Yield (%) |

|---|---|---|---|

| Compound 1a | Compound 2a | Compound 3a | 82 nih.gov |

| Compound 1b | Compound 2b | Compound 3b | 91 nih.gov |

| Compound 1c | Compound 2c | Compound 3c | 85 nih.gov |

| Compound 1d | Compound 2d | Compound 3d | 72 nih.gov |

Data sourced from a study on the synthesis of various fluorinated pyridines. Yields correspond to the conversion of the intermediate to the final pyridine product. nih.gov

Chlorine/Fluorine Exchange Reactions

The halogen exchange (Halex) reaction is a cornerstone of industrial organofluorine chemistry and a widely used method for synthesizing fluoroaromatics. lew.ro This process typically involves the substitution of a chlorine atom on an activated aromatic ring with fluorine. The reaction is driven by a source of fluoride ions, most commonly potassium fluoride (KF) or cesium fluoride (CsF).

For pyridine derivatives, the exchange of a chlorine atom for a fluorine atom is a viable synthetic route. A patent describes a method for exchanging a chlorine atom for a fluorine atom at the 2-position of a pyridine ring by contacting the 2-fluoropyridine (B1216828) compound with hydrogen chloride (HCl) at elevated temperatures and pressures. google.com While this describes the reverse reaction, the principles of halogen exchange are fundamental. The forward reaction, substituting chlorine with fluorine, typically requires a fluoride source like anhydrous HF or its amine complexes and may be conducted under pressure. google.comresearchgate.net The efficiency of the exchange can be influenced by factors such as the solvent, temperature, pressure, and the presence of phase-transfer catalysts. google.com

Liquid-Phase Methodologies

Liquid-phase synthesis offers a versatile and widely employed approach for the preparation of 5-fluoro-2-methylpyridine. A prominent method in this category is the Balz-Schiemann reaction, which involves the diazotization of an amino-substituted precursor followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source. researchgate.netwikipedia.orgbyjus.com

A typical procedure for the synthesis of 2-amino-5-fluoropyridine (B1271945), a precursor to other fluorinated pyridines, starts with 2-aminopyridine (B139424). This substrate undergoes a series of reactions including nitration, amino acetylation, reduction of the nitro group, diazotization, and finally, the Schiemann reaction to introduce the fluorine atom. The optimal conditions for these steps have been investigated to maximize yield. researchgate.net For instance, diazotization is typically carried out at low temperatures (-5 to 0 °C), followed by the Schiemann reaction at a higher temperature (130 °C). researchgate.net

The Balz-Schiemann reaction itself involves treating an aromatic amine with nitrous acid and fluoroboric acid to form a diazonium tetrafluoroborate (B81430) salt. This intermediate is then heated to induce thermal decomposition, yielding the desired aryl fluoride, along with nitrogen gas and boron trifluoride. byjus.com While effective, the thermal decomposition of diazonium salts can be highly exothermic and requires careful control, especially on a large scale. scientificupdate.com To mitigate these risks and improve yields, various modifications have been developed, including the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻). wikipedia.org

Recent advancements have focused on developing milder and more efficient liquid-phase fluorination methods. For example, a hypervalent iodine(III)-catalyzed Balz-Schiemann reaction has been reported to proceed under mild conditions (25–60 °C), offering a wider substrate scope and better functional-group compatibility. cas.cn

| Reaction Step | Reactants/Reagents | Conditions | Yield | Reference |

| Diazotization | 2-Amino-5-nitropyridine, NaNO₂, HBF₄ | -5 to 0 °C, 2 h | 81.4% | researchgate.net |

| Schiemann Reaction | Diazonium salt | 130 °C, 0.5 h | - | researchgate.net |

| Overall (two steps) | - | - | 51.6% | researchgate.net |

Vapor-Phase Methodologies

Vapor-phase synthesis provides an alternative for the production of pyridine derivatives, often utilized in industrial-scale manufacturing due to the potential for continuous processing and high throughput. While direct vapor-phase fluorination of 2-methylpyridine (B31789) to this compound is not extensively documented, related processes for the synthesis of the methylpyridine core and other halogenated pyridines offer insights into potential vapor-phase strategies.

For instance, the vapor-phase methylation of pyridine with methanol (B129727) over various catalysts has been studied for the production of 2-picoline (2-methylpyridine) and other methylated pyridines. semanticscholar.orgnih.gov These reactions are typically carried out at elevated temperatures in the presence of catalysts like nickel or ferrite (B1171679) systems. semanticscholar.org

Furthermore, vapor-phase chlorination of picolines has been investigated. The uncatalyzed vapor-phase chlorination of β-picoline (3-methylpyridine) and the sequential chlorination and fluorination in the vapor phase have been described in patent literature. These processes highlight the feasibility of gas-phase halogenation of methylpyridines, suggesting that a similar approach for direct fluorination might be viable, although it would likely require careful control of reaction conditions to manage the high reactivity of fluorine gas. semanticscholar.org Direct fluorination of pyridine derivatives with elemental fluorine has been shown to be challenging, often leading to complex product mixtures. However, the use of fluorine-iodine mixtures has been reported to achieve selective fluorination of pyridine and quinoline (B57606) substrates to their corresponding 2-fluoro derivatives in high yields at room temperature. rsc.org This suggests that with the right reagent and conditions, selective vapor-phase fluorination could be a viable synthetic route.

| Reaction Type | Substrate | Reagents | Catalyst | Temperature | Key Products | Reference |

| Gas-Phase Methylation | Pyridine | CO-H₂ or CO₂-H₂ | Nickel | High | 2-Picoline, 2,6-Lutidine | semanticscholar.org |

| Vapor-Phase Methylation | Pyridine | Methanol | Ni-Co Ferrites | High | 2- & 3-Methylpyridines, 2,6-Lutidine | semanticscholar.org |

| Selective Fluorination | Pyridine | Fluorine-Iodine | None | Room Temp. | 2-Fluoropyridine | rsc.org |

Direct Synthesis Approaches

Direct synthesis approaches for this compound involve either the construction of the pyridine ring from fluorine-containing building blocks or the direct introduction of a fluorine atom onto a pre-formed methylpyridine system.

Construction of the Pyridine Ring from Fluorine-Containing Building Blocks

The use of fluorinated building blocks is a powerful strategy for the regioselective synthesis of fluorine-containing heterocyclic compounds. researchgate.net This approach avoids the often harsh conditions and potential for side reactions associated with direct fluorination methods. By incorporating the fluorine atom into one of the starting materials, the final position of the fluorine atom in the pyridine ring is predetermined. researchgate.net

A variety of fluorine-containing synthons can be employed, including fluoroalkyl-substituted carbonyl compounds and compounds with fluorine-containing multiple bonds. researchgate.net These building blocks can then be reacted with other organic reagents under mild conditions to construct the desired fluoroalkyl-substituted N, S, or O-heterocycles. researchgate.net For instance, the synthesis of fluorinated pyridines can be achieved through the reaction of fluorine-containing alkenyl amines with methyl-containing β-dicarbonyl compounds, which undergo condensation and cyclization to form the pyridine ring.

The development of novel synthetic pathways towards new fluorinated building blocks is an active area of research, with methods such as direct radical or transition metal-catalyzed C-H fluorination and decarboxylative strategies being explored to introduce fluorine-containing substituents. nih.gov

| Building Block Type | Example | Reaction Type | Product | Reference |

| Fluoroalkyl Carbonyl Compound | Ethyl 4,4,4-trifluoroacetoacetate | Condensation/Cyclization | Trifluoromethyl-substituted heterocycle | researchgate.net |

| Fluorinated Alkenyl Amine | - | Condensation/Cyclization | Fluorinated Pyridine | - |

Direct Introduction of Fluorine onto Methylpyridine Systems

The direct fluorination of a C-H bond on the methylpyridine ring represents an atom-economical approach to this compound. However, controlling the regioselectivity of this reaction can be challenging due to the multiple reactive sites on the pyridine ring.

Recent advancements have led to the development of methods for the site-selective C-H fluorination of pyridines. One such method utilizes commercially available silver(II) fluoride (AgF₂) for the regioselective fluorination of a single C-H bond in pyridines and diazines. researchgate.net This reaction proceeds at ambient temperature with exclusive selectivity for fluorination adjacent to the nitrogen atom. researchgate.net While this method is highly selective for the 2-position, further functionalization or modification would be necessary to achieve the 5-fluoro substitution pattern.

Another approach involves electrophilic fluorination using reagents like Selectfluor®. The fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov Direct fluorination of 4-picoline with a mixture of F₂/N₂ has been reported to yield 2-fluoro-4-methylpyridine (B58000) as the main product, indicating that direct fluorination of the pyridine ring is feasible, though regioselectivity remains a key challenge. nih.gov

The regioselectivity of fluorination is highly dependent on the substituents already present on the pyridine ring. For example, the fluorination of 2-aminopyridines and pyridin-2(1H)-ones with Selectfluor® in an aqueous solution has been achieved with high regioselectivity, which is strongly influenced by the substitution pattern of the starting material. nih.gov

| Fluorinating Agent | Substrate | Key Feature | Product | Reference |

| Silver(II) Fluoride (AgF₂) | Pyridines | Selective C-H fluorination adjacent to nitrogen | 2-Fluoropyridines | researchgate.net |

| Selectfluor® | 1,2-Dihydropyridines | Formation of fluorinated dihydropyridines | Fluorinated Pyridines | nih.gov |

| F₂/N₂ | 4-Picoline | Direct ring fluorination | 2-Fluoro-4-methylpyridine | nih.gov |

| Selectfluor® | 2-Aminopyridines | Regioselective fluorination | Fluorinated 2-Aminopyridines | nih.gov |

Optimization of Synthetic Reaction Conditions and Parameters

Investigation of Solvent Effects in Fluorination Reactions

The choice of solvent is a critical parameter in fluorination reactions, as it can significantly influence the reaction rate, yield, and selectivity. The compatibility of the fluorinating agent with the solvent is a primary safety consideration, as many electrophilic fluorine (F⁺) reagents can react exothermically, and sometimes explosively, with common solvents. acsgcipr.org

For reactions involving elemental fluorine (F₂), very few solvents are considered safe. Acetonitrile, formic acid, and sulfuric acid have been reported as compatible with F₂/N₂ mixtures. acsgcipr.org Electrophilic fluorinating agents like Selectfluor® are known to react rapidly and exothermically with solvents such as DMF, pyridine, and DMSO. acsgcipr.org

In the context of the Balz-Schiemann reaction, the solvent can play a role in moderating the thermal decomposition of the diazonium salt. scientificupdate.com The use of low- or non-polar solvents has been shown to improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, allowing for effective fluorination at lower temperatures. acs.org For instance, the use of high-boiling petroleum ether was found to allow for a smooth degradation of the unstable 3-pyridinediazonium (B14673259) tetrafluoroborate at a relatively low temperature of 15–20 °C. acs.org More recently, ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([emim][BF₄]) have been used as both the reaction solvent and the nucleophilic fluoride source in Balz-Schiemann type reactions. acs.org

The polarity and hydrogen-bonding ability of the solvent can also influence the mechanism and outcome of nucleophilic aromatic substitution (SₙAr) reactions for the introduction of fluorine. In some cases, solvents that can act as hydrogen-bond donors can assist in the departure of the leaving group, thereby affecting the rate-determining step of the reaction.

| Fluorination Method | Solvent(s) | Effect/Observation | Reference |

| Direct Fluorination with F₂/N₂ | Acetonitrile, Formic Acid, Sulfuric Acid | Reported as compatible and safe. | acsgcipr.org |

| Electrophilic Fluorination with Selectfluor® | DMF, Pyridine, DMSO | Rapid and exothermic reaction. | acsgcipr.org |

| Balz-Schiemann Reaction | High-boiling petroleum ether | Allows for smooth decomposition at lower temperatures. | acs.org |

| Balz-Schiemann Reaction | Ionic Liquids (e.g., [emim][BF₄]) | Act as both solvent and fluoride source. | acs.org |

Temperature Control and Yield Enhancement Strategies

Temperature is a critical parameter in the synthesis of this compound and its analogs, directly influencing reaction rates, selectivity, and ultimately, the yield. Optimal temperature control is essential to maximize the formation of the desired product while minimizing the generation of impurities.

In the synthesis of related fluorinated pyridines, such as 2-amino-5-fluoropyridine, precise temperature control is crucial at various stages. For instance, during diazotization, maintaining a temperature range of -5 to 0°C is vital for the stability of the diazonium intermediate, leading to a yield of 81.4% for this step. whiterose.ac.uk Subsequently, in the Schiemann reaction, a higher temperature of 130°C is required to facilitate the thermal decomposition of the diazonium fluoroborate to introduce the fluorine atom. whiterose.ac.uk

For reactions involving the modification of a pre-existing this compound core, such as the oxidation of the methyl group, the reaction is typically heated to around 95°C. researchgate.net This elevated temperature ensures a reasonable reaction rate for the oxidation process.

Continuous flow synthesis offers a powerful platform for precise temperature control and yield enhancement in the preparation of methylpyridines. rsc.org In a continuous flow setup, the reaction mixture is pumped through a heated column packed with a catalyst. This allows for rapid heating to temperatures exceeding the solvent's boiling point under atmospheric pressure, which can significantly accelerate reaction rates. For the α-methylation of pyridines, a continuous flow system can be heated to over 180°C, leading to high conversions and yields of the desired 2-methylpyridine products. rsc.org This high-temperature operation is made safe by the small reaction volume within the flow reactor at any given time.

The following table summarizes the impact of temperature on the yield of specific steps in the synthesis of related fluorinated pyridines.

| Reaction Step | Reactant | Temperature (°C) | Yield (%) | Reference |

| Diazotization | 2-amino-5-nitropyridine derivative | -5 to 0 | 81.4 | whiterose.ac.uk |

| Schiemann Reaction | Diazonium fluoroborate | 130 | 51.6 (for two steps) | whiterose.ac.uk |

| Oxidation | 2-fluoro-5-methylpyridine | 95 | Not specified | researchgate.net |

| α-Methylation (Flow) | Pyridine | >180 | High | rsc.org |

Methodologies for Minimization of Side Reactions and Enhancement of Product Purity

One common side reaction in the synthesis of substituted pyridines is the formation of regioisomers. The regioselectivity of a reaction can often be controlled by the choice of reagents and reaction conditions. In the synthesis of trifluoromethylpyridines, for example, the simultaneous vapor-phase chlorination/fluorination can lead to the formation of multi-chlorinated by-products. researchgate.net The extent of this side reaction can be controlled by adjusting the molar ratio of chlorine gas to the starting material and the reaction temperature. researchgate.net

In the context of continuous flow synthesis of 2-methylpyridines, over-methylation to produce 2,6-lutidine can be a potential side reaction. This can be minimized by optimizing the flow rate and the concentration of the starting material. rsc.org Slower flow rates and more dilute conditions can sometimes lead to the formation of di-methylated products, highlighting the need for a balance to achieve high conversion without promoting side reactions. rsc.org

Purification of the final product is a critical step in enhancing its purity. Common techniques include:

Distillation: For volatile compounds, fractional distillation under reduced pressure is an effective method for separating the desired product from less volatile impurities. For instance, 2-fluoro-5-formyl chloropyridine, a derivative of this compound, is purified by reduced pressure rectification, collecting the fraction at 90-94°C/15mm Hg to obtain a product with a purity of over 99.0%. researchgate.net

Recrystallization: This technique is used for solid compounds and relies on the differential solubility of the product and impurities in a particular solvent system.

Chromatography: Column chromatography is a versatile method for separating complex mixtures and is often used in laboratory-scale syntheses to isolate pure compounds.

The following table outlines strategies for minimizing side reactions and the purification methods used for related compounds.

| Target Compound/Analog | Potential Side Reaction(s) | Minimization Strategy | Purification Method | Reference |

| Trifluoromethylpyridines | Multi-chlorination | Control of chlorine gas ratio and temperature | Not specified | researchgate.net |

| 2-Methylpyridines (Flow) | Over-methylation (2,6-lutidine) | Optimization of flow rate and concentration | Evaporation of solvent | rsc.org |

| 2-Fluoro-5-formyl chloropyridine | Unspecified | Not specified | Reduced pressure rectification | researchgate.net |

Comparative Analysis of Diverse Synthetic Routes

Several synthetic routes can be envisioned for the preparation of this compound and its analogs. A comparative analysis of these routes is essential to identify the most efficient, regioselective, and sustainable method.

The synthesis of substituted pyridines can be broadly categorized into methods that involve the modification of a pre-existing pyridine ring and those that construct the pyridine ring from acyclic precursors.

For the synthesis of trifluoromethylpyridines, two main industrial methods are employed:

Chlorine/Fluorine Exchange: This method starts with a trichloromethylpyridine derivative, which is then subjected to a fluorine exchange reaction.

Pyridine Ring Construction: This approach involves building the pyridine ring from a trifluoromethyl-containing building block.

The choice between these routes often depends on the availability and cost of the starting materials.

In the laboratory, a variety of methods are available for the synthesis of substituted pyridines. The Hantzsch pyridine synthesis is a classical method for constructing the pyridine ring, but it can sometimes lack regioselectivity. beilstein-journals.org Modern cross-coupling reactions, such as Suzuki and Negishi couplings, offer highly regioselective methods for the functionalization of pre-halogenated pyridines.

A novel synthesis of 2-amino-5-fluoropyridine starting from 2-aminopyridine involves a sequence of nitrification, amino acetylation, nitro reduction, diazotization, Schiemann reaction, and hydrolysis. whiterose.ac.uk This route is presented as an improvement over methods that require the synthesis of 2-chloro-5-aminopyridine, as it simplifies experimental operations and avoids difficulties in separating intermediate products. whiterose.ac.uk

The following table provides a conceptual comparison of different synthetic approaches for substituted pyridines.

| Synthetic Approach | Starting Materials | Key Steps | Advantages | Disadvantages |

| Modification of Pre-existing Ring | ||||

| Halogen Exchange | Trichloromethylpyridine | Fluorination | Industrial applicability | Use of hazardous reagents |

| Cross-Coupling | Halogenated Pyridine | Suzuki, Negishi, etc. | High regioselectivity | Cost of catalysts |

| Ring Construction | ||||

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Condensation, cyclization | One-pot reaction | Potential lack of regioselectivity |

| Multi-step Synthesis from Acyclic Precursors | 2-aminopyridine | Nitrification, diazotization, Schiemann reaction | Improved purity and yield over some routes | Multiple reaction steps |

Evaluation of Reaction Efficiency and Regioselectivity

Continuous flow synthesis of 2-methylpyridines has been shown to proceed with a high degree of regioselectivity, exclusively producing the α-methylated product. rsc.org This high selectivity is a significant advantage over some traditional methods that can produce a mixture of 2-, 3-, and 4-methylpyridines. rsc.org The efficiency of this flow process is also high, with near-quantitative conversion of the starting material. rsc.org

The development of new catalytic systems is a key area of research for improving both the efficiency and regioselectivity of pyridine synthesis. For example, Rh(III)-catalyzed C-H functionalization has been developed for the preparation of multi-substituted 3-fluoropyridines with high regioselectivity. nih.gov

The table below presents data on the efficiency and regioselectivity for the synthesis of related pyridine derivatives.

| Synthetic Method | Target Compound/Analog | Yield (%) | Regioselectivity | Reference |

| Multi-step from 2-aminopyridine | 2-amino-5-fluoropyridine | 51.6 (last two steps) | High (specific to 5-fluoro isomer) | whiterose.ac.uk |

| Continuous Flow α-Methylation | 2-Methylpyridines | High | High (exclusive α-methylation) | rsc.org |

| Rh(III)-catalyzed C-H Functionalization | 3-Fluoropyridines | Not specified | High | nih.gov |

Development of Sustainable and Greener Synthetic Alternatives

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies in line with the principles of green chemistry. This includes the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions.

For the synthesis of pyridines and related heterocycles, several greener alternatives to traditional methods have been explored:

Use of Greener Solvents: Ionic liquids are being investigated as environmentally friendly solvents for pyridine synthesis. benthamscience.com They are non-volatile, thermally stable, and can often be recycled. benthamscience.com Water is another green solvent, but its use can be limited by the poor solubility of many organic reactants.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. This can reduce energy consumption compared to conventional heating methods. The synthesis of substituted quinolines, which are structurally related to pyridines, has been successfully achieved using microwave irradiation in conjunction with a reusable solid acid catalyst (Nafion® NR50). chemicalbook.com

Continuous Flow Chemistry: As mentioned previously, continuous flow processes can be considered a greener technology. rsc.org They offer improved safety due to the small reaction volumes, better heat and mass transfer leading to higher efficiency, and can reduce waste generation. rsc.org

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. The development of novel, recyclable, and environmentally-friendly catalysts is an active area of research for the synthesis of fluorinated compounds.

The following table summarizes some green chemistry approaches that have been applied to the synthesis of related heterocyclic compounds.

| Green Chemistry Approach | Application in Synthesis of Related Compounds | Advantages | Reference |

| Ionic Liquids | Pyridine synthesis | Recyclable, non-volatile, can act as catalyst | benthamscience.com |

| Microwave Irradiation | Substituted quinolines | Shorter reaction times, reduced energy consumption | chemicalbook.com |

| Continuous Flow Chemistry | 2-Methylpyridines | Improved safety, higher efficiency, reduced waste | rsc.org |

Reaction Mechanisms and Reactivity Studies of 5 Fluoro 2 Methylpyridine

Mechanistic Pathways in Fluorination and Methylation Reactions

The synthesis of 5-fluoro-2-methylpyridine can be approached by introducing the fluorine atom to 2-methylpyridine (B31789) or the methyl group to 5-fluoropyridine. The mechanisms involved in these transformations are diverse, ranging from reactions on solid catalysts to classic aromatic substitution pathways.

Heterogeneous Catalytic Mechanisms

Heterogeneous catalysis offers a pathway for the α-methylation of pyridines, representing a greener and more efficient alternative to traditional batch processes. nih.gov While specific studies on 5-fluoropyridine are limited, the general mechanism for pyridine (B92270) methylation can be extrapolated. These reactions are often performed in the vapor phase using specialized catalyst systems, such as Raney® nickel, at high temperatures. nih.govsemanticscholar.org

One proposed mechanism involves the generation of a methylating species, such as a methyl radical (*CH₃), bound to the surface of the catalyst. nih.gov This surface-bound species then attacks the pyridine ring, preferentially at the sterically less hindered α-position (C-2 or C-6). nih.gov The methyl source can be an alcohol, which undergoes oxidative decomposition on the catalyst surface. nih.gov Another potential pathway involves the generation of reactive CHₓ (x=1-3) species on the metal catalyst surface, which then react with the pyridine ring. nih.gov

Table 1: Proposed Heterogeneous Catalytic Methylation Pathway

| Step | Description |

|---|---|

| 1. Adsorption | Pyridine and methyl source (e.g., alcohol) adsorb onto the catalyst surface. |

| 2. Activation | The methyl source decomposes on the surface to form a reactive methylating species (*CH₃). |

| 3. Attack | The surface-bound methyl species attacks the α-position of the adsorbed pyridine ring. |

| 4. Desorption | The methylated product, 2-methylpyridine, desorbs from the catalyst surface. |

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene. youtube.comyoutube.com This deactivation means that EAS reactions on pyridine require vigorous conditions, often resulting in low yields. youtube.com

Substitution on the pyridine ring generally occurs at the 3-position (meta-position) because attack at the 2- or 4-position results in an unstable resonance intermediate where the positive charge resides on the electronegative nitrogen atom. youtube.comyoutube.com

When substituents are present, they further modulate this reactivity:

Fluorination of 2-methylpyridine: The methyl group is an activating, ortho-, para-director. It would direct an incoming electrophile (e.g., "F⁺") to the 3- and 5-positions.

Methylation of 5-fluoropyridine: The fluorine atom is a deactivating, ortho-, para-director due to its strong negative inductive effect (-I) and weaker positive mesomeric effect (+M). It would direct an incoming electrophile (e.g., "CH₃⁺") to the 2- and 4-positions.

The formation of this compound via EAS would involve navigating these competing directing effects. The reaction is generally difficult and does not represent a primary synthetic route. Pyridine's basic nitrogen can also react with Lewis acid catalysts, further deactivating the ring towards EAS. youtube.com

Sigma-Bond Metathesis Mediated Reactions

Sigma-bond metathesis is a reaction in organometallic chemistry where a metal-ligand sigma bond is exchanged with a sigma bond from another reagent without a change in the metal's oxidation state. wikipedia.orglibretexts.org This reaction is characteristic of metals with a d⁰ electron configuration (e.g., Sc(III), Zr(IV)) and f-block elements. wikipedia.orglibretexts.org

The mechanism is thought to proceed through a concerted, four-centered "kite-shaped" transition state. libretexts.org This process is particularly noted for its ability to activate otherwise unreactive C-H bonds in hydrocarbons. wikipedia.org

While a powerful tool in organometallic chemistry, direct evidence for sigma-bond metathesis being a primary pathway for the industrial synthesis of this compound is not prominent in the available literature. Theoretically, a metal-methyl complex could react with the C-F bond of a fluoropyridine, or a metal-fluoride complex could react with a C-H bond of 2-methylpyridine. However, these pathways are less common for C-F bond formation compared to nucleophilic or electrophilic fluorination methods. The primary utility of this mechanism lies in C-H activation and the formation of new carbon-element bonds. wikipedia.org

Influence of Substituents on Reaction Reactivity

Electronic Effects of the Fluorine Atom

The fluorine atom at the C-5 position exerts a powerful influence on the pyridine ring's electron density, primarily through its strong electron-withdrawing inductive effect (-I). acs.org This effect decreases the electron density of the entire ring system, making it even less susceptible to electrophilic attack than unsubstituted pyridine.

Conversely, this electron deficiency significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr). acs.org In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to (and the ortho/para positions) highly electrophilic and susceptible to nucleophilic attack. Furthermore, fluoride (B91410) is an excellent leaving group in these reactions. The SNAr reactions of fluoropyridines are often much faster than those of other halopyridines. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. acs.org

Table 2: Relative Reactivity of Halopyridines in SNAr

| Compound | Relative Rate of Reaction with NaOEt |

|---|---|

| 2-Chloropyridine | 1 |

| 2-Fluoropyridine | 320 |

Data sourced from a study on SNAr reactions of pyridines. acs.org

Steric Effects of the Methyl Group and Resulting Regioselectivity

The methyl group at the C-2 position introduces significant steric hindrance. researchgate.net This physical bulk impedes the approach of reagents to the adjacent positions, namely the nitrogen atom (N-1) and the C-3 position. researchgate.net This steric blocking plays a crucial role in determining the regioselectivity of reactions.

For example, in reactions involving attack at the ring, an incoming reagent will preferentially react at positions away from the bulky methyl group. This effect can direct substitution towards the C-4 or C-5 positions, even if electronic effects might favor the C-3 position. Studies on substituted pyridines have shown that bulky groups near the ring can strongly influence the reaction outcome towards more accessible positions. researchgate.net In the context of this compound, the methyl group at C-2 and the fluorine at C-5 create a specific substitution pattern that directs further functionalization. For instance, nucleophilic attack is unlikely to occur at the sterically shielded C-6 position if other electronically activated and accessible sites are available. Similarly, the steric hindrance of the methyl group can influence the orientation of the molecule when it coordinates to a catalyst surface, thereby controlling the regioselectivity of catalytic reactions. nih.gov

Types of Chemical Transformations

The unique electronic properties of this compound allow it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. These transformations primarily involve the modification of the pyridine core and its substituents.

Nucleophilic Aromatic Substitution (SNAr) is a prominent reaction pathway for this compound and related fluorinated heterocycles. The pyridine ring's inherent electron deficiency, which is further enhanced by the electronegative fluorine atom, facilitates the attack of nucleophiles. This reaction typically proceeds via a two-step addition-elimination mechanism.

The first step involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is effectively stabilized by the ring's nitrogen atom. quora.com The positions ortho and para (2- and 4-positions) to the nitrogen are particularly activated toward nucleophilic attack because the negative charge can be directly accommodated by the electronegative nitrogen in the resonance structures. quora.com

In the second step, the leaving group, in this case, the fluoride ion, is eliminated, restoring the aromaticity of the ring. youtube.com Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This "element effect" (F > Cl ≈ Br > I) is characteristic of SNAr reactions where the first step, nucleophilic addition, is rate-determining. nih.gov

The mild conditions often required for the substitution of fluoride make this a versatile method for introducing a wide array of functional groups, including nitrogen, oxygen, and sulfur nucleophiles, onto the pyridine ring. nih.gov

Table 1: Comparison of Halogen Leaving Group Ability in SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

|---|---|---|

| Fluorine (F) | Highest | The high electronegativity of fluorine stabilizes the transition state of the rate-determining nucleophilic addition step. nih.govnih.gov |

| Chlorine (Cl) | Intermediate | Less effective at stabilizing the transition state compared to fluorine. nih.gov |

| Bromine (Br) | Intermediate | Reactivity is often similar to that of chlorine. nih.gov |

| Iodine (I) | Lowest | Poorest ability among halogens to stabilize the initial addition step. nih.gov |

This table is generated based on established principles of Nucleophilic Aromatic Substitution reactions.

The substituents and the core ring of this compound can undergo both oxidation and reduction reactions.

Oxidation: The methyl group at the 2-position is susceptible to oxidation to form a carboxylic acid. This transformation is a common strategy for synthesizing pyridinecarboxylic acids. For example, the related compound 5-ethyl-2-methylpyridine (B142974) is oxidized to nicotinic acid (pyridine-3-carboxylic acid). wikipedia.org This process often requires strong oxidizing agents, such as nitric acid, and proceeds via intermediates like 2,5-pyridinedicarboxylic acid, which then undergoes decarboxylation. wikipedia.org A similar pathway could theoretically convert this compound into 5-fluoropicolinic acid.

The nitrogen atom in the pyridine ring can also be oxidized to form an N-oxide, such as this compound 1-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution.

Reduction: The pyridine ring can be reduced under various conditions, though this is less common than reactions involving the substituents. Catalytic hydrogenation can lead to the corresponding piperidine (B6355638) derivative, saturating the aromatic ring. This process typically requires high pressures and specific catalysts.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orgyonedalabs.com While aryl bromides and iodides are the most common substrates, the use of fluorinated compounds is more challenging due to the strength of the C-F bond.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., a derivative of this compound) to form a Pd(II) complex. This step is generally the rate-determining step, and its efficiency follows the trend I > OTf > Br >> Cl > F. wikipedia.orglibretexts.org

Transmetalation: A ligand from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. wikipedia.org

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

For a compound like this compound, direct participation in a Suzuki coupling via cleavage of the C-F bond would require specialized, highly active catalyst systems. It is more common to first convert the fluoropyridine into a more reactive derivative, such as a bromo-, iodo-, or triflate-substituted pyridine, to achieve efficient coupling. wikipedia.orgnih.gov

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role in Reaction | Example |

|---|---|---|

| Electrophile | Provides one of the carbon fragments. | Aryl or heteroaryl halide (e.g., bromo-5-fluoro-2-methylpyridine) |

| Nucleophile | Provides the second carbon fragment. | Arylboronic acid or ester |

| Catalyst | Facilitates the coupling reaction. | Palladium complex (e.g., Pd(PPh₃)₄) |

| Base | Activates the organoboron species for transmetalation. | K₂CO₃, Cs₂CO₃, KF |

| Solvent | Solubilizes reactants and facilitates the reaction. | Dioxane, Toluene, DMF, often with water |

This table outlines the general components required for a Suzuki-Miyaura cross-coupling reaction.

Heterolytic cleavage, the breaking of a chemical bond where one fragment retains both electrons, is central to many reactions of this compound.

In nucleophilic aromatic substitution, the key heterolytic cleavage event is the departure of the fluoride ion (F⁻) from the Meisenheimer intermediate. The stability of the resulting fluoride anion contributes to the favorability of this step.

In the context of Suzuki-Miyaura coupling, the oxidative addition step involves the formal heterolytic cleavage of the carbon-halogen bond upon interaction with the palladium catalyst. Similarly, during transmetalation, the bond between the organic group and the boron atom is cleaved.

Deprotonation of the methyl group by a strong base can also be viewed as a heterolytic cleavage of a C-H bond, resulting in a carbanionic species. This reactive intermediate can then participate in further reactions, such as alkylation or condensation.

Characterization of Reactive Intermediates

The direct observation and characterization of short-lived reactive intermediates are crucial for understanding reaction mechanisms. libretexts.org For reactions involving this compound, a combination of spectroscopic and computational methods is employed.

Meisenheimer Complex: In SNAr reactions, the formation of the anionic Meisenheimer complex can sometimes be detected by spectroscopic techniques like NMR or UV-Vis spectroscopy, particularly if the intermediate is sufficiently stabilized.

Organopalladium Intermediates: The intermediates in the Suzuki-Miyaura catalytic cycle, such as the Pd(II) complexes formed after oxidative addition and transmetalation, have been characterized in detail through spectroscopic analysis and, in some cases, single-crystal X-ray diffraction. libretexts.org

Computational Studies: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for studying the reactivity of molecules like this compound. tandfonline.comtandfonline.com These methods can be used to calculate the geometries and energies of transition states and reactive intermediates, providing insights into reaction pathways. Molecular Electrostatic Potential (MEP) maps, for example, can visualize electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack. tandfonline.comtandfonline.com

Advanced Characterization and Spectroscopic Investigations

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. While both methods provide information on molecular vibrations, they are governed by different selection rules. FT-IR spectroscopy measures the absorption of infrared radiation, which occurs when there is a change in the dipole moment of the molecule during a vibration. surfacesciencewestern.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the molecule's polarizability. surfacesciencewestern.com Consequently, these techniques often provide complementary information. spectroscopyonline.com

The FT-IR spectrum of 5-fluoro-2-methylpyridine is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups and the pyridine (B92270) ring system. While a definitive experimental spectrum is not widely published, a detailed analysis can be constructed based on data from analogous compounds such as 2-fluoropyridine (B1216828), methylpyridines, and 2-fluoro-3-methylpyridine-5-boronic acid.

Key vibrational modes expected in the FT-IR spectrum include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are anticipated to appear at wavenumbers above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl (CH₃) group are expected just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1600-1400 cm⁻¹ region. These bands are often strong and provide a fingerprint for the heterocyclic core.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1300-1200 cm⁻¹ range, which is a key indicator of fluorination in the molecule.

Methyl Group Bending: The asymmetric and symmetric bending (deformation) vibrations of the methyl group are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

A predicted assignment of the principal FT-IR absorption bands for this compound is presented in the table below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3070 | Medium | Aromatic C-H Stretching |

| ~2960 | Medium | Asymmetric CH₃ Stretching |

| ~2870 | Medium-Weak | Symmetric CH₃ Stretching |

| ~1605 | Strong | Pyridine Ring (C=C/C=N) Stretching |

| ~1480 | Strong | Pyridine Ring (C=C/C=N) Stretching |

| ~1460 | Medium | Asymmetric CH₃ Bending |

| ~1380 | Medium | Symmetric CH₃ Bending |

| ~1250 | Very Strong | C-F Stretching |

| ~840 | Strong | C-H Out-of-plane Bending |

Raman spectroscopy offers complementary data to FT-IR for the vibrational analysis of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the breathing modes of the aromatic ring. surfacesciencewestern.com The technique is also advantageous for analyzing aqueous samples due to the weak Raman scattering of water.

Expected key features in the Raman spectrum include:

Ring Breathing Mode: A strong, sharp band characteristic of the pyridine ring's symmetric expansion and contraction is expected near 1000 cm⁻¹. This mode is often prominent in the Raman spectra of pyridine derivatives.

C-H Stretching: Similar to FT-IR, aromatic and aliphatic C-H stretching modes will be present, often appearing with strong intensity in the 3100-2800 cm⁻¹ region.

C-F Bond: The C-F stretching vibration, while very strong in the IR spectrum, may appear with weaker intensity in the Raman spectrum.

The predicted assignments for the most significant Raman bands are detailed in the table below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3070 | Strong | Aromatic C-H Stretching |

| ~2930 | Strong | Symmetric CH₃ Stretching |

| ~1605 | Medium | Pyridine Ring (C=C/C=N) Stretching |

| ~1380 | Medium | Symmetric CH₃ Bending |

| ~1040 | Strong | Ring Trigonal Deformation |

| ~1000 | Very Strong | Ring Breathing Mode (Symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹⁹F, and ¹³C NMR spectroscopy collectively provide a complete picture of the molecular framework.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, signals are expected for the three aromatic protons on the pyridine ring and the three protons of the methyl group. The fluorine atom at the C-5 position induces spin-spin coupling with neighboring protons, which is a key feature for signal assignment. Based on data from similar compounds like 5-ethyl-2-methyl pyridine, the expected spectral data can be predicted.

The anticipated ¹H NMR spectral data are as follows:

H-6: This proton is ortho to the nitrogen atom and meta to the fluorine atom. It is expected to appear at the most downfield position of the aromatic protons and show coupling to H-4 and the fluorine atom.

H-4: This proton is ortho to the fluorine atom and meta to the methyl group. It will exhibit significant coupling to the fluorine atom and smaller coupling to H-6 and H-3.

H-3: This proton is ortho to the methyl group and meta to the fluorine atom. It is expected to show coupling to H-4 and potentially a smaller long-range coupling to the fluorine atom.

CH₃: The methyl group protons will appear as a singlet, shifted slightly downfield due to their attachment to the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | ~8.2 | Doublet of doublets (dd) | J(H-F) ≈ 3.0, J(H-H) ≈ 2.5 |

| H-4 | ~7.4 | Triplet of doublets (td) | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5, J(H-H) ≈ 2.5 |

| H-3 | ~7.1 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 1.0 |

| -CH₃ | ~2.5 | Singlet (s) | - |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. ambeed.com It is characterized by a very wide range of chemical shifts, making it highly sensitive to the local electronic environment. ambeed.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal's multiplicity will be determined by its coupling to the adjacent protons, primarily H-4 and H-6. The chemical shift for fluoropyridines typically falls within the -100 to -130 ppm range relative to a CFCl₃ standard.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C5-F | ~ -120 | Triplet of doublets (td) | J(F-H4) ≈ 8.5, J(F-H6) ≈ 3.0, J(F-H3) ≈ 1.0 |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment. In this compound, six distinct carbon signals are expected: five for the pyridine ring and one for the methyl group. A crucial feature of the spectrum is the presence of C-F coupling, where the fluorine atom splits the signals of nearby carbon atoms, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the nuclei. The carbon directly bonded to fluorine (C-5) will show a very large one-bond coupling constant (¹JCF), while C-4 and C-6 will show smaller two-bond couplings (²JCF).

The predicted ¹³C NMR data, based on analysis of related structures, are summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-2 | ~156 | Doublet | ~4 |

| C-3 | ~122 | Singlet | - |

| C-4 | ~138 | Doublet | ~20 |

| C-5 | ~158 | Doublet | ~250 |

| C-6 | ~146 | Doublet | ~15 |

| -CH₃ | ~23 | Singlet | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules, particularly those with unsaturated systems like this compound, the most significant electronic transitions are typically π → π* and n → π*. shu.ac.uk

π → π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double or triple bonds and aromatic rings. These transitions are generally high-energy and result in strong absorption bands (high molar absorptivity). shu.ac.uk

n → π transitions:* These occur when an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom in the pyridine ring, is excited to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker (low molar absorptivity) than π → π* transitions. shu.ac.uk

The UV-Vis spectrum of this compound is expected to display absorption bands characteristic of the pyridine chromophore. The pyridine ring itself gives rise to distinct π → π* and n → π* transitions. The positions of the absorption maxima (λmax) are influenced by the substituents on the ring. The electron-donating methyl group and the electron-withdrawing fluorine atom will modulate the energy levels of the molecular orbitals, causing shifts in the λmax values compared to unsubstituted pyridine.

While a specific experimental spectrum for this compound is not detailed in the available literature, the expected transitions based on its structure are summarized in the following table.

| Electronic Transition | Involved Orbitals | Expected Wavelength Region (nm) | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | ~200-270 | High (ε > 2000) |

| n → π | n (Nitrogen lone pair) → π (LUMO) | ~270-300 | Low (ε < 1000) |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, electron ionization (EI) mass spectrometry is commonly used. In this method, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk

The molecular ion of this compound (C₆H₆FN) has a calculated monoisotopic mass of 111.05 Da. This M⁺• peak is expected to be prominent in the mass spectrum. Due to the high energy of the ionization process, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information.

Key expected fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond between the ring and the methyl group can lead to a stable pyridinium (B92312) cation.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for pyridine rings involves ring cleavage and the elimination of a neutral HCN molecule.

Loss of a hydrogen atom (•H): This can occur from the methyl group or the ring to form an [M-1]⁺ ion.

The predicted significant ions in the mass spectrum of this compound are outlined in the table below.

| m/z Value | Proposed Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 111 | [C₆H₆FN]⁺• | Molecular Ion (M⁺•) |

| 110 | [C₆H₅FN]⁺ | Loss of •H from M⁺• |

| 96 | [C₅H₃FN]⁺ | Loss of •CH₃ from M⁺• |

| 84 | [C₅H₅F]⁺• | Loss of HCN from M⁺• |

X-ray Diffraction (XRD) and Crystal Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. mdpi.com An XRD analysis of this compound would provide detailed information on its crystal structure, including:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Crystal System and Space Group: The classification of the crystal based on its symmetry elements (e.g., monoclinic, orthorhombic) and the specific symmetry group that describes the arrangement of molecules within the unit cell.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule, confirming the planarity of the pyridine ring and the geometry of the substituents.

Intermolecular Interactions: Details on how molecules pack together in the crystal, identifying non-covalent interactions like hydrogen bonds or π-π stacking that influence the solid-state structure.

As of now, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, studies on closely related fluorinated pyridine derivatives, such as 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, confirm the expected planarity of the 2-fluoropyridine ring system. nih.gov A hypothetical XRD study on this compound would be expected to yield data similar to that of other simple substituted pyridines.

| Crystallographic Parameter | Type of Information Provided |

|---|---|

| Crystal System | The basic symmetry of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry operations that define the arrangement of molecules. |

| Unit Cell Parameters (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C-F). |

| Bond Angles (°) | Angles between three connected atoms (e.g., C-N-C, C-C-H). |

Computational Chemistry and Theoretical Modeling of 5 Fluoro 2 Methylpyridine

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is widely used due to its favorable balance between computational cost and accuracy. Calculations for a molecule like 5-Fluoro-2-methylpyridine would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Geometry Optimization and Structural Parameter Determination

The first step in a computational study is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state on the potential energy surface. For this compound, this would yield the most stable three-dimensional structure. From this optimized geometry, key structural parameters can be determined with high accuracy.

Detailed findings from such a study would be presented in a table comparing calculated values to experimental data if available.

Table 1: Hypothetical Optimized Structural Parameters for this compound This table is for illustrative purposes only as specific data was not found in the literature.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C2-N1 | Data not available |

| C6-N1 | Data not available | |

| C5-F | Data not available | |

| C2-C7 (Methyl) | Data not available | |

| Bond Angles (°) | C6-N1-C2 | Data not available |

| F-C5-C4 | Data not available | |

| N1-C2-C7 (Methyl) | Data not available |

Prediction of Vibrational Frequencies

Once the molecule's geometry is optimized, its vibrational frequencies can be calculated. This analysis predicts the positions of absorption peaks in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. A potential energy distribution (PED) analysis is often performed to assign these frequencies to specific vibrational modes. The calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound This table is for illustrative purposes only as specific data was not found in the literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| C-H stretch (ring) | Data not available | Data not available | Data not available |

| C-H stretch (methyl) | Data not available | Data not available | Data not available |

| C=N stretch | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

| Ring breathing | Data not available | Data not available | Data not available |

Electronic Structure and Property Analysis

DFT is also employed to analyze the electronic properties of the molecule, which are crucial for understanding its reactivity and behavior in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The frontier molecular orbitals, HOMO and LUMO, are central to chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks.

Table 3: Hypothetical Electronic Properties of this compound This table is for illustrative purposes only as specific data was not found in the literature.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, using a color scale to indicate electrostatic potential. Red regions, indicating negative potential, are rich in electrons and are susceptible to electrophilic attack. Blue regions, indicating positive potential, are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen and fluorine atoms due to their high electronegativity, and positive potentials around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Table 4: Hypothetical NBO Analysis for this compound This table is for illustrative purposes only as specific data was not found in the literature.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-C3) | Data not available |

| LP(1) F | π*(C4-C5) | Data not available |

| π(C3-C4) | π*(C5-C6) | Data not available |

Electron Density Distribution (EDD) and Hole Density Distribution (HDD)

The electron density distribution (EDD) in a molecule is fundamental to understanding its chemical behavior, indicating regions that are electron-rich or electron-deficient. This distribution governs the molecule's electrostatic potential and its interactions with other chemical species. A related concept, the hole density distribution (HDD), is crucial for analyzing electronic excitations, representing the vacant position left by an excited electron.

A key tool for visualizing electron density is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive sites. For the related compound 2-Fluoro-4-iodo-5-methylpyridine, DFT calculations show distinct regions of charge distribution. The MEP surface indicates that the most negative potential (red and yellow regions), corresponding to high electron density, is concentrated around the nitrogen atom of the pyridine (B92270) ring. This region is the most probable site for electrophilic attack. Conversely, the positive potential (blue regions) is located around the hydrogen atoms of the methyl group, indicating these are sites susceptible to nucleophilic attack.

The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also provides insight into electron density related to reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). In 2-Fluoro-4-iodo-5-methylpyridine, the HOMO is primarily localized over the pyridine ring and the iodine atom, whereas the LUMO is distributed across the entire molecule. The energy gap between these orbitals (ΔE = 5.23 eV) is a critical parameter for determining molecular stability and reactivity.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. google.com It calculates the energies of electronic transitions from the ground state to various excited states, along with the probability of these transitions (oscillator strength). google.comambeed.com

For the analogous compound 2-Fluoro-4-iodo-5-methylpyridine, TD-DFT calculations have been performed to predict its electronic spectrum in different solvents. These calculations help assign the observed absorption bands to specific electronic transitions. The predicted transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.